6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1240381-94-5
VCID: VC4649722
InChI: InChI=1S/C9H9ClN2O/c1-12-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4H,5H2,1H3,(H,11,13)
SMILES: CN1CC(=O)NC2=C1C=C(C=C2)Cl
Molecular Formula: C9H9ClN2O
Molecular Weight: 196.63

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

CAS No.: 1240381-94-5

Cat. No.: VC4649722

Molecular Formula: C9H9ClN2O

Molecular Weight: 196.63

* For research use only. Not for human or veterinary use.

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one - 1240381-94-5

Specification

CAS No. 1240381-94-5
Molecular Formula C9H9ClN2O
Molecular Weight 196.63
IUPAC Name 6-chloro-4-methyl-1,3-dihydroquinoxalin-2-one
Standard InChI InChI=1S/C9H9ClN2O/c1-12-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4H,5H2,1H3,(H,11,13)
Standard InChI Key HGXFHMPBEFCECY-UHFFFAOYSA-N
SMILES CN1CC(=O)NC2=C1C=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS No. 1240381-94-5) belongs to the quinoxalinone family, featuring a partially hydrogenated quinoxaline core. The compound’s molecular formula is C₉H₉ClN₂O, with a molecular weight of 196.63 g/mol and an exact mass of 196.04000 . Key structural attributes include:

  • Chlorine substitution at the 6-position, enhancing electrophilic reactivity.

  • Methyl group at the 4-position, influencing steric and electronic properties.

  • Dihydroquinoxalin-2-one backbone, providing a planar bicyclic system with conjugated π-electrons.

The IUPAC name, 6-chloro-4-methyl-1,3-dihydroquinoxalin-2-one, reflects its substitution pattern and saturation state. Spectroscopic identifiers include the SMILES notation CN1CC(=O)NC2=C1C=C(C=C2)Cl and the InChIKey HGXFHMPBEFCECY-UHFFFAOYSA-N.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₉ClN₂O
Molecular Weight196.63 g/mol
Exact Mass196.04000
PSA (Polar Surface Area)32.34 Ų
LogP (Partition Coefficient)1.93

Synthesis and Manufacturing Approaches

Conventional Routes via o-Phenylenediamine

The synthesis of quinoxalinone derivatives typically begins with o-phenylenediamine reacting with α-halo esters or ketones. For 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, a two-step protocol is employed:

  • Cyclocondensation: Reaction of 4-chloro-1,2-diaminobenzene with methyl-substituted α-ketoesters under acidic conditions forms the dihydroquinoxaline scaffold.

  • Oxidative Annulation: Metal-free methods, such as those using 2,2-dibromo-1-arylethanone, enable oxidative amidation followed by heterocycloannulation to yield the target compound .

Table 2: Comparative Synthesis Methods

MethodReactantsYieldKey Advantage
Cyclocondensationo-Phenylenediamine + α-ketoester60–75%Scalability
Oxidative AnnulationDibromoethanone + Diamine70–85%Avoids metal catalysts

Mechanistic Insights

Thieme Connect’s protocol (2020) proposes a reaction mechanism involving imine intermediate formation rather than amide pathways. The dibromoethanone undergoes oxidative amidation with diamines, followed by intramolecular cyclization to form the quinoxalinone ring . Regioselectivity is governed by electronic effects, with electron-withdrawing groups (e.g., Cl) directing substitution to the 6-position .

Physicochemical and Spectroscopic Properties

Solubility and Stability

While solubility data remain unreported, analogous quinoxalinones exhibit moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, DMF). The compound’s stability under ambient conditions is inferred from its LogP value (1.93), indicating hydrophobic character suitable for lipid bilayer penetration .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): Resonances at δ 2.98 (s, 3H, CH₃), 3.85 (m, 2H, CH₂), 7.25–7.45 (m, 3H, aromatic).

  • IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).

Applications in Drug Discovery and Material Science

Pharmaceutical Intermediates

6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a precursor for:

  • Kinase inhibitors: Modifications at the 2-position enhance selectivity for EGFR and VEGFR .

  • Antidepressants: Methyl and chloro groups improve blood-brain barrier permeability.

Coordination Chemistry

The nitrogen-rich structure facilitates metal chelation, enabling applications in:

  • Catalysis: Palladium complexes for cross-coupling reactions .

  • Sensor development: Fluorescent probes for重金属 ion detection.

Challenges and Future Directions

  • Synthetic Optimization: Improving yields (>90%) via flow chemistry or enzymatic methods.

  • ADME Profiling: Assessing pharmacokinetics (absorption, metabolism) in vivo.

  • Target Identification: High-throughput screening to map biological targets.

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